

TAS4464: A Deep Dive into its Selectivity Profile and Mechanism of Action

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Compound of Interest

Compound Name: TAS4464

Cat. No.: B611165

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This technical guide provides a comprehensive overview of the selectivity profile and mechanism of action of **TAS4464**, a novel and potent inhibitor of the NEDD8-activating enzyme (NAE). The information presented herein is compiled from preclinical studies to support further research and development of this compound.

Executive Summary

TAS4464 is a highly potent and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway.^{[1][2][3]} This pathway plays a crucial role in the regulation of cullin-RING ubiquitin ligases (CRLs), which are involved in protein homeostasis and cell cycle control.^[4] By inhibiting NAE, **TAS4464** disrupts the neddylation of cullins, leading to the accumulation of CRL substrate proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.^{[4][5]} Preclinical data demonstrates that **TAS4464** exhibits significantly greater potency and selectivity for NAE compared to other E1 enzymes and the known NAE inhibitor MLN4924.^{[2][6]}

Selectivity Profile of TAS4464

The selectivity of **TAS4464** for NAE over other ubiquitin-like protein-activating enzymes, such as UAE (ubiquitin-activating enzyme) and SAE (SUMO-activating enzyme), is a key characteristic that minimizes off-target effects. The following table summarizes the inhibitory activity of **TAS4464** against these E1 enzymes.

Enzyme	IC50 (nmol/L)
NAE	0.955
UAE	449
SAE	1280

Table 1: In vitro inhibitory activity of TAS4464 against E1 enzymes. Data sourced from preclinical research.[\[6\]](#)

As the data indicates, **TAS4464** is approximately 470-fold and 1340-fold more selective for NAE over UAE and SAE, respectively, highlighting its precise targeting of the neddylation pathway.

Comparative Potency

In preclinical studies, **TAS4464** has demonstrated superior potency compared to MLN4924 (pevonedistat), another NAE inhibitor that has been clinically evaluated.

Compound	NAE IC50 (μmol/L)
TAS4464	0.000955
MLN4924	Not explicitly stated in the provided search results, but TAS4464 is described as having greater inhibitory effects. [2]

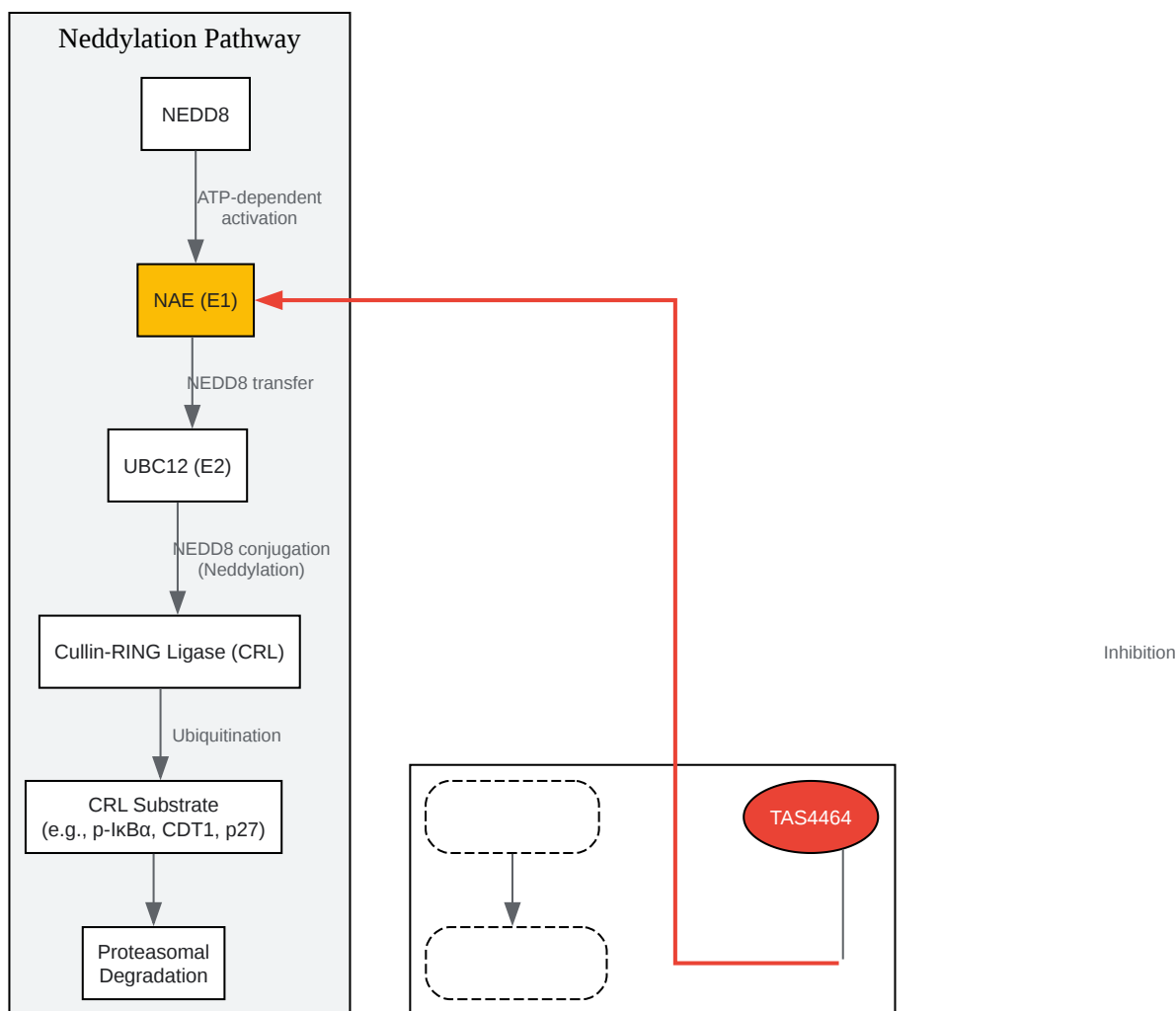
Table 2: Comparative in vitro potency of TAS4464 and MLN4924 against NAE.[\[6\]](#)

Note: While a direct head-to-head IC50 value for MLN4924 was not available in the initial search results, the literature consistently describes **TAS4464** as being more potent.

Mechanism of Action: The Neddylation Pathway

TAS4464 exerts its anti-tumor effects by inhibiting the neddylation pathway. This pathway is a multi-step enzymatic cascade responsible for the attachment of the ubiquitin-like protein

NEDD8 to target proteins, most notably the cullin subunits of CRLs.



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Caption: The Neddylation Pathway and the inhibitory action of **TAS4464**.

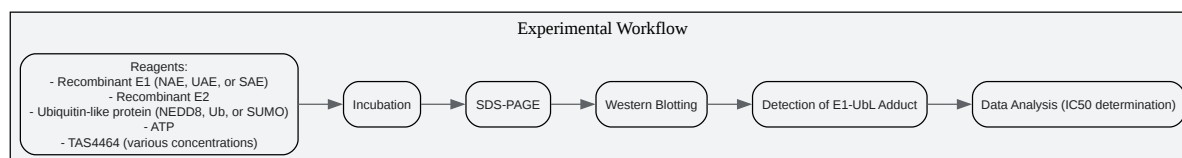
The inhibition of NAE by **TAS4464** prevents the transfer of NEDD8 to the E2 conjugating enzyme, UBC12.[7] This blockage halts the neddylation of cullins, thereby inactivating CRLs.[4] The inactivation of CRLs leads to the accumulation of their substrate proteins, such as p-IkBa, CDT1, and p27.[5][8] The accumulation of these substrates disrupts normal cellular processes, including NF-κB signaling and cell cycle progression, ultimately triggering apoptosis in cancer cells.[5][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of **TAS4464**.

E1-E2 Transition Assay (In Vitro Enzyme Inhibition)

This assay is used to determine the inhibitory activity of a compound against the E1 activating enzymes.



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